Product packaging for 2-Methoxypentane(Cat. No.:CAS No. 6795-88-6)

2-Methoxypentane

Cat. No.: B14715795
CAS No.: 6795-88-6
M. Wt: 102.17 g/mol
InChI Key: XSAJCGUYMQTAHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methoxypentane, also known as methyl 1-methylbutyl ether, is an organic compound with the molecular formula C6H14O and a molar mass of 102.18 g/mol . It is classified as an ether and is a volatile organic compound (VOC) suitable for specialized research applications. As a solvent, its properties are of interest in chemical synthesis and process development. Researchers utilize this compound in the development of new synthetic methodologies, where its specific volatility and solvation power can influence reaction kinetics and selectivity. It serves as a model compound in chromatographic studies and in the investigation of physicochemical properties of ethers. Furthermore, it finds application as a chemical intermediate for the synthesis of more complex, value-added molecules in pharmaceutical and fine chemical research . The mechanism of action for this compound in its primary applications is rooted in its function as a non-polar to moderately polar aprotic solvent. Its structure, featuring an oxygen atom connected to a methoxy group and a pentane chain, allows it to solvate a wide range of organic compounds. This solvation power is crucial in extraction processes and in homogeneously facilitating chemical reactions. In synthetic chemistry, it can act as a reaction medium that stabilizes transition states or intermediates, thereby affecting the yield and pathway of a reaction. This product is provided "For Research Use Only" (RUO). It is strictly for use in laboratory research and development activities. This compound is not intended for diagnostic, therapeutic, or any other human or veterinary use, nor is it for use in commercial consumer products. Researchers should refer to the safety data sheet (SDS) and handle this chemical using appropriate personal protective equipment (PPE) and under a properly ventilated fume hood.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O B14715795 2-Methoxypentane CAS No. 6795-88-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6795-88-6

Molecular Formula

C6H14O

Molecular Weight

102.17 g/mol

IUPAC Name

2-methoxypentane

InChI

InChI=1S/C6H14O/c1-4-5-6(2)7-3/h6H,4-5H2,1-3H3

InChI Key

XSAJCGUYMQTAHL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)OC

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Methoxypentane

Established Reaction Pathways

The synthesis of 2-Methoxypentane has traditionally relied on a set of core organic reactions. These methods are well-documented and form the foundation of ether synthesis in both academic and industrial contexts.

Williamson Ether Synthesis and its Mechanistic Nuances

The Williamson ether synthesis is a cornerstone method for preparing both symmetrical and asymmetrical ethers, including this compound. britannica.comwikipedia.org Developed by Alexander Williamson in 1850, this reaction involves the reaction of an organohalide with an alkoxide. wikipedia.org

The synthesis of this compound via this pathway can be approached in two ways:

Reacting a methyl halide (e.g., iodomethane) or methyl sulfonate with a 2-pentoxide salt (e.g., sodium 2-pentoxide).

Reacting a 2-halopentane (e.g., 2-bromopentane) with a methoxide salt (e.g., sodium methoxide).

Mechanistically, the reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway. wikipedia.org For the synthesis of this compound, the first approach is strongly preferred. The SN2 reaction is sensitive to steric hindrance at the electrophilic carbon center. Methyl halides are ideal substrates as they are unhindered. masterorganicchemistry.com In contrast, 2-halopentanes are secondary halides, where the competing elimination (E2) reaction becomes significant, leading to the formation of pentene isomers as undesirable byproducts. britannica.com The alkoxide acts as both a nucleophile (for SN2) and a base (for E2). Using the sterically hindered 2-pentoxide as the nucleophile and the unhindered methyl halide as the electrophile minimizes the competing elimination reaction. masterorganicchemistry.com

Reactant 1 (Nucleophile)Reactant 2 (Electrophile)Primary ReactionMajor ProductCompeting ReactionByproduct(s)Suitability
Sodium 2-pentoxideIodomethaneSN2This compoundMinimalNone significantHigh
Sodium methoxide2-BromopentaneSN2This compoundE2 Elimination1-Pentene, 2-PenteneLow

The SN2 mechanism is stereospecific, proceeding with a complete inversion of configuration at the electrophilic carbon center. This is a result of the nucleophile attacking the carbon atom from the side opposite to the leaving group, often referred to as "backside attack". wikipedia.org This characteristic is pivotal for the enantioselective synthesis of chiral ethers like this compound.

To synthesize a specific enantiomer, such as (S)-2-methoxypentane, a chiral precursor with the opposite configuration is required. The synthesis would proceed as follows:

Start with a chiral alcohol, (R)-pentan-2-ol.

Deprotonate the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding sodium (R)-2-pentoxide. This step does not affect the stereocenter.

React the resulting alkoxide with an unhindered methyl halide, such as iodomethane (CH₃I) or a methyl sulfonate like methyl tosylate.

The methoxide nucleophile performs an SN2 attack on the methyl group, which is achiral. To achieve the desired product, the chiral part must be the nucleophile. The (R)-2-pentoxide attacks the methyl halide. The SN2 reaction occurs at the methyl carbon, and the stereochemistry of the pentoxide is retained.

Therefore, to produce (S)-2-methoxypentane, one would start with (S)-pentan-2-ol, convert it to the sodium (S)-2-pentoxide, and react it with a methyl halide. The stereocenter on the pentyl group is not altered during the reaction.

Alcohol Dehydration and Related Acid-Catalyzed Approaches

The acid-catalyzed dehydration of alcohols can be used to synthesize ethers. This method involves heating an alcohol in the presence of a strong acid, such as sulfuric acid or phosphoric acid. The reaction proceeds by protonating an alcohol molecule to form a good leaving group (water), which is then displaced by a second alcohol molecule in a nucleophilic substitution reaction.

However, this method is primarily effective for the synthesis of symmetrical ethers from primary alcohols. britannica.com Attempting to synthesize an unsymmetrical ether like this compound by using a mixture of methanol (B129727) and 2-pentanol (B3026449) is highly inefficient. In such a scenario, a statistical mixture of three different ethers would be formed:

Dimethyl ether (from the reaction of two methanol molecules)

Di(pentan-2-yl) ether (from the reaction of two 2-pentanol molecules)

This compound (from the reaction of one methanol and one 2-pentanol molecule)

Separating the desired product from this mixture is often difficult. Furthermore, secondary alcohols like 2-pentanol are prone to undergoing acid-catalyzed elimination (dehydration) to form alkenes (1-pentene and 2-pentene), which competes with ether formation, further reducing the yield of the desired product. quora.com

Addition of Methanol to Olefinic Precursors

A viable route to this compound is the acid-catalyzed addition of methanol across the double bond of a pentene isomer. chemistrysteps.comyoutube.com This reaction, a form of alkoxymercuration-demercuration or direct acid-catalyzed addition, follows Markovnikov's rule. youtube.commasterorganicchemistry.com This rule predicts that in the addition of a protic acid (or in this case, an alcohol under acidic conditions) to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the nucleophilic part (the methoxy (B1213986) group) attaches to the carbon with fewer hydrogen substituents. masterorganicchemistry.com

The mechanism involves the protonation of the alkene double bond by the acid catalyst to form the more stable carbocation intermediate. libretexts.orgyoutube.com

Using 1-Pentene : Protonation can occur at C1 or C2. Protonation at C1 yields a more stable secondary carbocation at C2, whereas protonation at C2 would yield a less stable primary carbocation at C1. Therefore, the secondary carbocation is preferentially formed. Subsequent nucleophilic attack by methanol on this C2 carbocation, followed by deprotonation, yields this compound as the major product. youtube.com

Using 2-Pentene : Protonation of the symmetrical 2-pentene at either C2 or C3 results in the formation of the same secondary carbocation. Methanol will then attack this carbocation, also yielding this compound.

The addition of methanol to pentene is catalyzed by strong acids. Common catalysts include:

Mineral Acids : Sulfuric acid (H₂SO₄) is a frequently used homogeneous catalyst for this transformation in a laboratory setting. libretexts.orgstackexchange.com

Solid Acid Catalysts : In industrial applications, heterogeneous catalysts are preferred as they are easily separated from the reaction mixture. Acidic ion-exchange resins, such as sulfonated polystyrene (e.g., Amberlyst-15), are widely used. These solid-phase catalysts provide acidic sites for the reaction to occur without contaminating the product stream.

Catalyst TypeExample(s)PhaseAdvantagesDisadvantages
Mineral AcidH₂SO₄, H₃PO₄HomogeneousHigh activity, readily availableCorrosive, difficult to separate from product, waste generation
Solid Acid ResinAmberlyst-15, NafionHeterogeneousEasily separable, reusable, less corrosiveLower thermal stability, potential for lower activity

Novel and Emerging Synthetic Strategies

While traditional methods are robust, modern organic synthesis seeks more sustainable, efficient, and safer routes. Research into ether synthesis reflects these goals, with several emerging strategies applicable to the formation of this compound.

Green Chemistry Approaches : There is a growing emphasis on making classic reactions more environmentally friendly. For the Williamson synthesis, this includes the development of catalytic versions that avoid stoichiometric amounts of base and the use of less hazardous alkylating agents and solvents. alfa-chemistry.comacs.orgmcgill.ca High-temperature catalytic Williamson ether synthesis (CWES) has been explored for producing alkyl aryl ethers and could potentially be adapted for dialkyl ethers. acs.org

Reductive Coupling Methods : Recent innovations include the reductive coupling of aldehydes or ketones with silanes. A method using a monovalent silver salt as a catalyst under solvent-free conditions allows for the efficient preparation of ethers from aldehydes. google.com For this compound, this could theoretically involve the coupling of pentanal and a methoxy-silane derivative. Another novel approach involves the direct reduction of esters to ethers using reagents like titanium tetrachloride and a borane source, offering a new pathway from different starting materials. youtube.com

Enzymatic Synthesis : The use of enzymes as catalysts in organic synthesis is a key area of green chemistry. While the enzymatic synthesis of ethers is less developed than other transformations, research has demonstrated its feasibility. google.comgoogle.com Specific enzymes like alkyldihydroxyacetone-phosphate synthase (ADAPS) are known to form ether linkages in biological systems, and ongoing research aims to harness biocatalysts for broader synthetic applications. google.com

Flow Chemistry : The transition from batch to continuous flow processing represents a significant technological advance in chemical synthesis. rsc.orgwikipedia.org Flow chemistry offers superior control over reaction parameters like temperature and mixing, enhances safety by minimizing the volume of hazardous reagents at any given time, and facilitates scalability. nih.govacs.org The synthesis of ethers, particularly those involving exothermic or fast reactions, can benefit significantly from this technology. This approach could be applied to the acid-catalyzed addition of methanol to pentene, allowing for better heat management and improved safety on an industrial scale.

Reductive Methods for Ether Formation

While direct reductive etherification of a ketone with an alcohol is a known synthetic route, the formation of this compound can also be effectively achieved through nucleophilic substitution reactions, which are conceptually related and widely employed. The Williamson ether synthesis stands out as a classic and versatile method for preparing unsymmetrical ethers like this compound.

The Williamson ether synthesis is an S_N2 reaction involving an alkoxide ion as the nucleophile and a primary alkyl halide as the electrophile. masterorganicchemistry.com For the synthesis of this compound, there are two possible disconnection approaches:

Route A: Sodium 2-pentoxide with a methyl halide (e.g., methyl iodide).

Route B: Sodium methoxide with a 2-halopentane (e.g., 2-bromopentane).

Route A is generally preferred because the S~N2 reaction is more efficient with less sterically hindered primary halides. masterorganicchemistry.com The reaction with a secondary halide, as in Route B, is more prone to elimination side reactions, which would reduce the yield of the desired ether.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to enhance the nucleophilicity of the alkoxide. The alkoxide is generated in situ by reacting the corresponding alcohol (2-pentanol) with a strong base like sodium hydride (NaH). masterorganicchemistry.com

Table 1: Comparison of Williamson Ether Synthesis Routes for this compound

RouteNucleophileElectrophilePrimary/Secondary HalideExpected Major ProductPotential Byproduct
A Sodium 2-pentoxideMethyl iodidePrimaryThis compoundMinimal
B Sodium methoxide2-BromopentaneSecondaryThis compoundPentenes (from elimination)

Another relevant, though less direct, reductive approach is the reductive amination of ketones, which can be conceptually adapted to ether synthesis. Reductive amination involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. wikipedia.org A similar process, reductive etherification, would involve the reaction of a ketone (in this case, 2-pentanone) with an alcohol (methanol) in the presence of a reducing agent and a catalyst. This one-pot reaction proceeds through the formation of a hemiacetal intermediate, which is then reduced to the ether. Various reducing agents can be employed, with catalytic hydrogenation being a common choice. epa.gov

Industrial-Scale Synthesis Considerations and Optimization for Research Applications

On an industrial scale, the synthesis of this compound would likely follow the established processes for the production of other fuel ethers, such as methyl tert-butyl ether (MTBE) and tert-amyl methyl ether (TAME). ogj.comglobalfuelethers.com These processes typically involve the acid-catalyzed addition of methanol to an alkene. wikipedia.org For this compound, the precursor would be 2-pentene.

The reaction is an electrophilic addition where a proton from the acid catalyst activates the double bond of 2-pentene, leading to the formation of a secondary carbocation at the C2 position. Methanol then acts as a nucleophile, attacking the carbocation to form the protonated ether, which is subsequently deprotonated to yield this compound.

Key considerations for industrial-scale synthesis include:

Catalyst: Solid acid catalysts, such as cation exchange resins (e.g., Amberlyst), are commonly used. These catalysts are advantageous as they are easily separated from the product stream, minimizing corrosion and contamination issues associated with liquid acids like sulfuric acid. neste.com

Reaction Conditions: The reaction is typically carried out in the liquid phase in fixed-bed reactors. ogj.com Controlling the temperature and pressure is crucial to optimize the conversion and selectivity, as well as to minimize the formation of byproducts like dimethyl ether and di-sec-pentyl ether.

Process Optimization: To drive the equilibrium towards the product and achieve high conversion rates (often exceeding 90%), a molar excess of the alcohol (methanol) is often used. ogj.com The unreacted methanol and any byproducts are then separated from the final product through distillation. The use of conventional distillation and fixed-bed reactors avoids the need for more specialized and costly equipment. ogj.com

For research applications, optimization focuses on maximizing yield and purity on a smaller scale. This can involve screening different acid catalysts (both homogeneous and heterogeneous) and reaction conditions (temperature, reactant ratios, and reaction time) to identify the optimal parameters. The progress of the reaction can be monitored using techniques like gas chromatography (GC) to determine the conversion of reactants and the formation of products.

Table 2: Comparison of Synthesis Parameters for this compound

ParameterIndustrial-Scale SynthesisResearch Application Optimization
Reactants 2-Pentene, Methanol2-Pentene, Methanol
Catalyst Solid acid catalyst (e.g., cation exchange resin)Screening of various acid catalysts
Reactor Fixed-bed reactorRound-bottom flask or small-scale reactor
Key Goal High conversion, high throughput, cost-effectivenessHigh yield, high purity, understanding reaction kinetics
Separation DistillationColumn chromatography, distillation

Mechanistic Investigations of 2 Methoxypentane Transformations

Nucleophilic Cleavage Reactions of the Ether Linkage

The cleavage of the carbon-oxygen bond in ethers like 2-methoxypentane is a fundamental reaction, typically requiring strong acidic conditions to proceed. Ethers are generally stable due to the strength of the C-O bond. The reaction is initiated by the protonation of the ether's oxygen atom by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr). This protonation converts the alkoxy group into a good leaving group (an alcohol), facilitating a subsequent nucleophilic substitution reaction.

The cleavage of this compound can yield two sets of products: methanol (B129727) and a pentyl halide, or a methyl halide and 2-pentanol (B3026449). The specific outcome is dictated by the reaction mechanism, which can follow either an SN1 or SN2 pathway.

SN1 versus SN2 Pathways in Ether Cleavage

The competition between the unimolecular (SN1) and bimolecular (SN2) substitution pathways is a central theme in the acidic cleavage of this compound. The structure of this compound is asymmetrical, with a methyl group on one side of the ether oxygen and a secondary pentyl group on the other. This asymmetry means the incoming nucleophile (e.g., a halide ion) has two potential sites of attack, and the preferred pathway is determined by the stability of potential carbocation intermediates and steric hindrance.

SN2 Pathway: This pathway involves a single, concerted step where the nucleophile attacks the carbon atom at the same time as the leaving group departs. For ethers, this attack typically occurs at the less sterically hindered carbon atom. In the case of this compound, the methyl carbon is significantly less hindered than the secondary carbon of the pentyl group. Therefore, under conditions favoring the SN2 mechanism (e.g., use of a strong nucleophile), the halide ion will preferentially attack the methyl group. This results in the formation of a methyl halide and 2-pentanol.

SN1 Pathway: This pathway proceeds through a two-step mechanism involving the formation of a carbocation intermediate. After the ether oxygen is protonated, the C-O bond breaks, forming a relatively stable carbocation and an alcohol. The secondary pentyl group in this compound can form a secondary carbocation. While less stable than a tertiary carbocation, its formation is possible, especially under conditions that favor ionization, such as the use of a polar protic solvent. Once formed, the secondary pentyl carbocation is rapidly attacked by the nucleophile to form the corresponding pentyl halide. The other product is methanol.

For secondary ethers like this compound, the reaction can sometimes proceed through a mixture of both pathways, and the specific conditions can influence which mechanism predominates.

Table 1: Comparison of SN1 and SN2 Cleavage Pathways for this compound

FeatureSN1 PathwaySN2 Pathway
Mechanism Two-step (carbocation intermediate)One-step (concerted)
Rate Law Rate = k[protonated ether]Rate = k[protonated ether][nucleophile]
Carbocation Secondary pentyl carbocation formsNo carbocation intermediate
Site of Attack Nucleophile attacks the carbocationNucleophile attacks the less hindered carbon (methyl group)
Primary Products 2-Halopentane and MethanolMethyl halide and 2-Pentanol
Stereochemistry Racemization at the chiral centerInversion of configuration if attack is at the chiral center

Stereochemical Outcomes in Reaction Pathways

The stereochemistry of reactions involving chiral molecules like this compound (the second carbon is a stereocenter) is critically dependent on the reaction mechanism.

In the synthesis of this compound via the Williamson ether synthesis, which proceeds through an SN2 mechanism, a predictable stereochemical outcome is observed. For instance, if (R)-pentan-2-ol is converted to its conjugate base (an alkoxide) and reacted with a methyl halide, the nucleophilic attack by the alkoxide on the methyl group does not affect the stereocenter. However, if methyl alkoxide is reacted with a derivative of (R)-pentan-2-ol where the hydroxyl group has been converted to a good leaving group (like a tosylate), the reaction proceeds with an inversion of configuration at the chiral center. This results in the formation of (S)-2-methoxypentane.

During the acidic cleavage of a specific enantiomer of this compound, the stereochemical outcome reveals the operative mechanism:

SN2 Cleavage : If the reaction proceeds via the favored SN2 pathway where the nucleophile attacks the methyl carbon, the C-O bond at the stereocenter is not broken. Therefore, the configuration of the resulting 2-pentanol is retained relative to the starting ether.

SN1 Cleavage : If the conditions promote an SN1 mechanism, the departure of the methanol leaving group results in a planar, achiral secondary carbocation. The subsequent attack by the nucleophile can occur from either face of this planar intermediate with equal probability. This leads to the formation of a racemic mixture of (R)- and (S)-2-halopentane, meaning any optical activity from the starting material is lost.

Table 2: Stereochemical Consequences in this compound Reactions

ReactionStarting MaterialMechanismStereochemical OutcomeProduct Example
Synthesis(R)-2-pentyl tosylate + Sodium methoxideSN2Inversion of configuration(S)-2-Methoxypentane
Cleavage(S)-2-MethoxypentaneSN1Racemization(R)- and (S)-2-Iodopentane
Cleavage(S)-2-MethoxypentaneSN2 (attack at methyl)Retention of configuration(S)-2-Pentanol

Catalyst Performance and Mechanistic Role in Synthesis

While the Williamson ether synthesis is a classic method, catalytic routes offer an alternative for producing ethers like this compound. The direct synthesis from 2-pentanol and methanol can be achieved using solid acid catalysts, such as zeolites. These heterogeneous catalysts are advantageous due to their ease of separation and potential for regeneration. nih.gov

The performance of these catalysts depends on several factors, including the type, strength, and density of acid sites (both Brønsted and Lewis acids), as well as the catalyst's pore structure. nih.govresearchgate.net

Mechanistic Role of Solid Acid Catalysts: The etherification reaction over a solid acid catalyst generally involves the following steps:

Adsorption : One or both alcohol reactants adsorb onto the active sites on the catalyst surface.

Activation : A Brønsted acid site protonates the hydroxyl group of one of the alcohols, typically the more reactive one or the one that fits better sterically within the catalyst's pores, turning it into a good leaving group (water). rsc.org

Nucleophilic Attack : The second alcohol molecule then acts as a nucleophile, attacking the protonated/activated alcohol. This can occur via different mechanisms, such as a Langmuir-Hinshelwood mechanism (where both reactants are adsorbed) or an Eley-Rideal mechanism (where one reactant is adsorbed and reacts with the other from the bulk phase). researchgate.net For the synthesis of asymmetric ethers, selectivity can be an issue, as self-condensation of each alcohol (e.g., 2-pentanol reacting with another 2-pentanol) can occur as a side reaction. researchgate.net

Desorption : The resulting ether and water molecules desorb from the catalyst surface, freeing the active site for the next cycle.

Zeolites, with their well-defined pore structures, can offer shape selectivity, potentially favoring the formation of the desired asymmetric ether over other products. researchgate.net The catalyst's activity and selectivity are influenced by the balance of Brønsted acid sites, which are crucial for protonating the alcohol, and Lewis acid sites. nih.govrsc.org The reaction conditions, such as temperature and reactant ratios, are optimized to maximize the yield of this compound while minimizing dehydration and self-condensation side reactions.

Table 3: Factors Influencing Catalyst Performance in this compound Synthesis

Catalyst PropertyRole in EtherificationImpact on Performance
Acid Site Type Brønsted sites protonate the alcohol; Lewis sites can also activate reactants. nih.govrsc.orgA balance is often required for optimal activity and selectivity. Brønsted sites are considered highly active for alcohol dehydration. nih.govrsc.org
Acid Site Density Provides the number of active centers for the reaction.Higher density can increase conversion rates, but may also promote side reactions if not optimized.
Pore Structure Confines reactants and transition states, offering shape selectivity. researchgate.netCan favor the formation of the less bulky this compound over larger self-condensation products.
Hydrophobicity Influences the adsorption/desorption of polar reactants (alcohols) and products (water). researchgate.netA more hydrophobic surface can facilitate the removal of the water byproduct, shifting the equilibrium towards ether formation. researchgate.net

Computational Chemistry and Theoretical Studies of 2 Methoxypentane

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied due to its favorable balance between computational cost and accuracy. nih.gov For a molecule like 2-Methoxypentane, DFT could provide significant insights into its electronic properties and reactivity.

Prediction of Spectroscopic ParametersDFT calculations are a reliable tool for predicting various spectroscopic parameters.nih.govBy calculating the electronic ground state and excited states, it is possible to simulate spectra such as:

Infrared (IR) Spectra: By calculating the vibrational frequencies of the molecule.

Nuclear Magnetic Resonance (NMR) Spectra: By calculating the chemical shifts of atomic nuclei.

UV-Vis Spectra: By using Time-Dependent DFT (TD-DFT) to model electronic transitions between molecular orbitals.

These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. However, no specific DFT-based spectroscopic predictions for this compound are available in the searched literature.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules over time. escholarship.orgnih.gov An MD simulation provides a detailed view of the conformational dynamics of a molecule, showing how it flexes, rotates, and changes shape in response to its environment and thermal energy. researchgate.net For this compound, an MD simulation could reveal the timescales of transitions between different conformers and the preferred conformations in various solvents or temperatures, providing insights that are complementary to the static picture from DFT-based conformational analysis. No specific MD simulation studies focused on this compound were identified in the literature search.

Quantum Chemical Calculations for Energetic Profiles

Quantum chemical calculations encompass a range of methods, including DFT and higher-level ab initio techniques, used to determine the energetic properties of molecules. nih.gov This involves calculating the potential energy surface for a chemical reaction, which maps the energy of the system as a function of the positions of its atoms. youtube.com From this surface, one can construct an energetic profile (or reaction coordinate diagram) that shows the relative energies of reactants, transition states, intermediates, and products. This profile provides a quantitative understanding of the reaction's thermodynamics and kinetics. While this is a fundamental application of computational chemistry, a specific energetic profile for reactions involving this compound has not been published in the reviewed sources.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methoxypentane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, offering detailed information about the connectivity and spatial arrangement of atoms.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the structure of 2-Methoxypentane by identifying the number of chemically non-equivalent protons and carbons and their immediate electronic environment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The chemical shift (δ) of these signals is influenced by the electronegativity of the neighboring oxygen atom and the alkyl chain. Protons closer to the methoxy (B1213986) group are expected to be deshielded and appear at a lower field (higher ppm). The multiplicity of each signal, governed by spin-spin coupling with neighboring protons, provides direct evidence of the connectivity.

Interactive Data Table: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz)
H1 (CH₃-C2) 1.09 Doublet ~6.0
H2 (CH-O) 3.30 Sextet ~6.2
H3 (O-CH₃) 3.25 Singlet N/A
H4 (-CH₂-) 1.35-1.50 Multiplet -
H5 (-CH₂-) 1.35-1.50 Multiplet -

Note: Predicted values are based on empirical data for similar aliphatic ethers. Actual values may vary depending on solvent and experimental conditions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. compoundchem.com Due to the low natural abundance of the ¹³C isotope, carbon-carbon coupling is generally not observed, resulting in a spectrum of singlet peaks for each unique carbon atom in a proton-decoupled experiment. compoundchem.com The chemical shifts are highly sensitive to the local electronic environment.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C1 (CH₃-C2) ~19.5
C2 (CH-O) ~76.0
C3 (O-CH₃) ~56.0
C4 (-CH₂-) ~39.5
C5 (-CH₂-) ~19.0

Note: Predicted values are based on empirical data for similar aliphatic ethers. Actual values may vary depending on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning ¹H and ¹³C signals and for probing the spatial relationships and conformational dynamics of molecules. youtube.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached carbons. columbia.edu This provides a definitive assignment of which protons are bonded to which carbons. For this compound, an HSQC spectrum would show cross-peaks connecting the proton signal at ~3.30 ppm (H2) to the carbon signal at ~76.0 ppm (C2), the proton doublet at ~1.09 ppm (H1) to the carbon at ~19.5 ppm (C1), and so on, confirming the ¹H and ¹³C assignments.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a powerful technique for determining the spatial proximity of protons, providing insights into the molecule's preferred conformation. mdpi.com This experiment detects through-space interactions between protons that are close to each other (typically within 5 Å), regardless of whether they are connected through bonds. mdpi.com For a flexible molecule like this compound, a NOESY spectrum could reveal correlations between the methoxy protons (H3) and protons on the pentyl chain (H2, H4), helping to elucidate the rotational conformation around the C2-O bond.

Variable-temperature (VT) NMR studies are employed to investigate dynamic processes such as conformational changes or restricted bond rotation. researchgate.netsemanticscholar.orggeorgiasouthern.edu For this compound, rotation around the C2-O and other C-C single bonds may be fast on the NMR timescale at room temperature, resulting in averaged signals. By lowering the temperature, this rotation can be slowed. If the energy barrier to rotation is high enough, separate signals for different conformers (rotamers) may be observed at low temperatures. researchgate.net By analyzing the changes in the NMR spectrum as a function of temperature, specifically the coalescence temperature where two exchanging signals merge, it is possible to calculate the Gibbs free energy of activation (ΔG‡) for the rotational barrier. semanticscholar.orggeorgiasouthern.edu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy probes the vibrational energy levels of a molecule. Both Infrared (IR) and Raman spectroscopy provide characteristic "fingerprints" that are useful for identifying functional groups and gaining structural information. vscht.cz

The IR spectrum of this compound is dominated by absorptions corresponding to C-H and C-O bond vibrations. Key expected absorptions include:

C-H stretching (alkane): Strong bands in the 2850-3000 cm⁻¹ region.

C-O-C stretching (ether): A strong, characteristic band typically found in the 1050-1200 cm⁻¹ region.

C-H bending: Bands in the 1350-1470 cm⁻¹ region.

Raman spectroscopy provides complementary information. While C-O stretching is visible, C-C bond vibrations and symmetric C-H vibrations, which are often weak in the IR spectrum, tend to show stronger signals in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
C-H Stretch (sp³) 2850-3000 2850-3000 Strong (IR), Strong (Raman)
C-H Bend 1350-1470 1350-1470 Medium (IR), Weak (Raman)
C-O-C Stretch 1050-1200 1050-1200 Strong (IR), Weak (Raman)

To achieve a more detailed assignment of the vibrational modes, experimental IR and Raman spectra can be correlated with theoretical predictions from quantum chemical calculations, such as Density Functional Theory (DFT). arxiv.orgnih.gov By calculating the harmonic vibrational frequencies of an optimized geometry of this compound, a theoretical spectrum can be generated. arxiv.org Comparing the calculated frequencies (often scaled by an empirical factor to better match experimental values) and intensities with the experimental spectra allows for a confident assignment of even complex vibrations in the fingerprint region. nih.gov This correlation can also help in identifying the presence of different conformers, as each would have a unique calculated vibrational spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides two critical pieces of information for structural elucidation: the molecular weight of the compound and its fragmentation pattern upon ionization. libretexts.org

For this compound (C₆H₁₄O), the exact mass is 102.1045 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 102.

The fragmentation of the molecular ion is highly predictable and provides structural clues. libretexts.orgchemguide.co.uk The most characteristic fragmentation for ethers is the cleavage of the C-C bond alpha to the oxygen atom. This α-cleavage leads to the formation of a stable oxonium ion.

Key Fragmentation Pathways for this compound:

α-Cleavage: Loss of a propyl radical (•CH₂CH₂CH₃) from the molecular ion results in the formation of the base peak (the most abundant ion) at m/z 59 . [CH₃-CH(OCH₃)-CH₂CH₂CH₃]⁺• → [CH₃-CH=O⁺CH₃] + •CH₂CH₂CH₃ (m/z 102) → (m/z 59)

α-Cleavage: Loss of a methyl radical (•CH₃) can also occur, leading to a fragment at m/z 87 . [CH₃-CH(OCH₃)-CH₂CH₂CH₃]⁺• → [CH(OCH₃)-CH₂CH₂CH₃]⁺ + •CH₃ (m/z 102) → (m/z 87)

C-O Bond Cleavage: Cleavage of the C-O bond can lead to the loss of a methoxy radical (•OCH₃) to form a pentyl cation at m/z 71 , or loss of a pentyl radical to form a methoxy cation at m/z 31 .

Further Fragmentation: The primary fragments can undergo further fragmentation, leading to smaller ions such as m/z 45 ([CH₃O=CH₂]⁺) and m/z 43 ([C₃H₇]⁺). docbrown.info

Interactive Data Table: Predicted Major Ions in the Mass Spectrum of this compound

m/z Proposed Fragment Ion Relative Intensity
102 [C₆H₁₄O]⁺• (Molecular Ion) Low
87 [C₅H₁₁O]⁺ Medium
71 [C₅H₁₁]⁺ Medium
59 [C₃H₇O]⁺ High (Base Peak)
45 [C₂H₅O]⁺ High
43 [C₃H₇]⁺ Medium

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the comprehensive characterization of this compound. This powerful hyphenated method combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry, making it indispensable for assessing the purity of this compound samples and for distinguishing it from its structural isomers.

The gas chromatographic component of the system effectively separates this compound from volatile and semi-volatile impurities. The retention time of this compound is a critical parameter in this process. The Kovats retention index, a standardized measure of retention, for this compound has been reported as 691.1 on a semi-standard non-polar column nih.gov. This index is a valuable tool for comparing results across different GC systems and analytical conditions. By comparing the retention time of the main peak in a sample to that of a known this compound standard, a preliminary identification can be made. The presence of any additional peaks in the chromatogram would indicate the presence of impurities, and the area under each peak can be used to quantify their relative concentrations, thus determining the purity of the this compound sample.

Following separation by the gas chromatograph, the eluted molecules are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. For this compound, the electron ionization (EI) mass spectrum exhibits a characteristic fragmentation pattern that is crucial for its unambiguous identification. The most abundant fragment ion, known as the base peak, is observed at an m/z of 59. The second most prominent peak appears at an m/z of 45 nih.gov. These key fragments, along with others in the spectrum, provide definitive structural information.

Detailed Research Findings

The mass spectrum of this compound reveals a wealth of information about its structure upon electron ionization. The molecular ion peak ([M]⁺), corresponding to the intact molecule, is expected at an m/z of 102.17. However, in many cases, the molecular ion of ethers can be of low abundance or even absent. The fragmentation of this compound is dominated by cleavage of the carbon-carbon and carbon-oxygen bonds. The base peak at m/z 59 is attributed to the [CH₃OCH(CH₃)]⁺ fragment, resulting from the cleavage of the bond between the second and third carbon atoms of the pentane (B18724) chain. The significant peak at m/z 45 corresponds to the [CH₃O=CH₂]⁺ fragment. The presence and relative abundance of these fragments are key identifiers for this compound.

The differentiation of this compound from its isomers, such as 1-methoxypentane (B3055027) and 3-methoxypentane (B3051894), is readily achievable with GC-MS. While all three isomers have the same molecular weight and will therefore exhibit a molecular ion peak at the same m/z, their fragmentation patterns and gas chromatographic retention times will differ. For instance, the fragmentation of 1-methoxypentane would likely produce a prominent peak at m/z 45 due to the stable [CH₂=OCH₃]⁺ ion, but the characteristic m/z 59 peak of this compound would be absent. Similarly, 3-methoxypentane would produce its own unique fragmentation pattern. Furthermore, the isomers will have different boiling points and polarities, leading to distinct retention times on a given GC column, allowing for their effective separation and individual analysis.

Data Tables

Table 1: Key GC-MS Data for this compound

ParameterValueSource
Molecular FormulaC₆H₁₄O nih.gov
Molecular Weight102.17 g/mol nih.gov
CAS Registry Number6795-88-6 nih.gov
Kovats Retention Index691.1 (Semi-standard non-polar) nih.gov
Major Mass Spectral Peaks (m/z)59 (Base Peak), 45 nih.gov

Table 2: Mass Spectrum of this compound

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment
2725[C₂H₃]⁺
2935[C₂H₅]⁺
3120[CH₂OH]⁺
4140[C₃H₅]⁺
4360[C₃H₇]⁺
4595[CH₃O=CH₂]⁺
5530[C₄H₇]⁺
59100[CH₃OCH(CH₃)]⁺
7115[C₅H₁₁]⁺
875[M - CH₃]⁺
102<1[M]⁺

Note: The relative intensities are approximate and can vary slightly between different instruments.

Research Applications and Functional Roles of 2 Methoxypentane

Stereoselective Applications in Organic Synthesis

The presence of a chiral center at the C2 position of 2-Methoxypentane, where the methoxy (B1213986) group is attached, allows for its existence as two distinct enantiomers: (R)-2-Methoxypentane and (S)-2-Methoxypentane. This chirality is fundamental to its applications in stereoselective synthesis.

A chiral building block is a molecule possessing one or more stereocenters that is incorporated into a larger molecule during a synthesis, allowing for the controlled construction of a specific stereoisomer of the target compound portico.orgnih.govresearchgate.net. The availability of specific enantiomers of a compound, such as (2R)-2-methoxypentane, is a strong indicator of its utility as a chiral building block nih.gov. By starting with an enantiomerically pure form of this compound, chemists can introduce a defined stereocenter into a new, more complex molecule, a critical strategy in the synthesis of pharmaceuticals and other biologically active compounds where stereochemistry dictates function mdpi.comresearchgate.net.

The stereochemical properties of this compound and related structures have been subjects of fundamental research to understand how functional groups influence the three-dimensional arrangement and reactivity of molecules. A notable study investigated the stereochemical consequences of methoxy group participation in the related compound, 2-chloro-5-methoxypentane. This research focused on determining the absolute configuration of the molecule and understanding how the methoxy group could influence the outcome of chemical reactions at a nearby chiral center acs.org. Such studies are crucial for building a predictive understanding of stereochemistry, which underpins the design of stereoselective reactions.

Investigation in Related Chemical Systems, such as Reaction Networks involving Fuel Additives

Ethers are a well-known class of fuel additives, often used as oxygenates to improve combustion efficiency and reduce emissions like carbon monoxide. While this compound itself is not a widely commercialized fuel additive, its structural relatives are subjects of significant research in this area.

Studies have explored the production and properties of compounds such as 2-methoxy-2,4,4-trimethylpentane (TOME) and 2-methoxy-2-methylheptane as promising gasoline components researchgate.net. These molecules, like this compound, are aliphatic ethers. Research into these related systems aims to understand how the ether functional group affects fuel properties, such as octane number and solubility in water researchgate.net. The investigation of these reaction networks and chemical systems provides valuable data on the behavior of methoxyalkanes in combustion environments, making this compound a relevant model compound for understanding the fundamental chemistry of this class of potential fuel additives.

Interactive Data Table: Properties of this compound

Property Value Source
Molecular Formula C₆H₁₄O cas.orgnih.gov
IUPAC Name This compound nih.gov
CAS Registry Number 6795-88-6 cas.orgnih.gov
Boiling Point 91-92 °C cas.org
Density 0.750 g/cm³ @ 25 °C cas.org
Molar Mass 102.17 g/mol nih.gov

Table of Chemical Compounds Mentioned

Compound Name Molecular Formula
This compound C₆H₁₄O
Diethyl ether C₄H₁₀O
Tetrahydrofuran (THF) C₄H₈O
Lithium Aluminum Hydride LiAlH₄
2-chloro-5-methoxypentane C₆H₁₃ClO
(2R)-2-Methoxypentane C₆H₁₄O
(S)-2-Methoxypentane C₆H₁₄O
2-methoxy-2,4,4-trimethylpentane (TOME) C₉H₂₀O
2-methoxy-2-methylheptane C₉H₂₀O
Dichloromethane (B109758) CH₂Cl₂

Advanced Analytical Methodologies for 2 Methoxypentane in Non Biological Matrices

Chromatographic Separation Techniques

Chromatography is a fundamental step in the analysis of 2-methoxypentane, serving to separate it from other components within a complex mixture before detection. The choice of chromatographic technique is largely dictated by the analyte's physicochemical properties, particularly its volatility and polarity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas chromatography (GC) is the premier separation technique for volatile organic compounds (VOCs) like this compound. thermofisher.com Coupled with a mass spectrometer (MS), GC-MS is recognized as the most appropriate and reliable determinative method for fuel oxygenates, a class of compounds to which this compound belongs. ingenieria-analitica.comrestek.com The separation is typically performed on a capillary column, where the choice of stationary phase is critical for resolving the target analyte from matrix interferences. restek.com For instance, columns like the Rtx-VMS or HP-PONA are often used for the analysis of volatile compounds. restek.comresearchgate.net The system's suitability depends on several factors, including the efficiency of the capillary column and the sensitivity of the detector. restek.com

In contrast, High-Performance Liquid Chromatography (HPLC) is generally not the preferred method for analyzing highly volatile compounds like this compound. researchgate.net The primary challenges include the potential loss of volatile analytes during sample preparation and introduction into the liquid mobile phase. Furthermore, common HPLC detectors and ionization sources for mass spectrometry, such as electrospray ionization (ESI), are not efficient for nonpolar, volatile compounds, which are difficult to ionize in solution. researchgate.net While HPLC is a powerful tool for a wide range of environmental contaminants, its application to this compound is limited. uhplcs.comnih.gov

Table 1: Typical Gas Chromatography (GC) Conditions for Volatile Organic Compound Analysis

Parameter Typical Setting Purpose
Column 30m x 0.25mm ID, 1.4µm film thickness (e.g., Rtx-VMS) Provides high-resolution separation of volatile analytes. restek.com
Carrier Gas Helium Inert gas to carry the sample through the column. clu-in.org
Oven Program Initial temp 35-45°C, ramped to 180-250°C Temperature gradient to elute compounds with a wide range of boiling points. clu-in.org
Injector Split/Splitless Introduces a small, precise amount of sample onto the column. clu-in.org
Detector Mass Spectrometer (MS) Provides both quantification and positive compound identification. ingenieria-analitica.com

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns packed with smaller particles (typically sub-2 µm). This results in dramatically increased separation efficiency, higher resolution, and significantly faster analysis times. nih.gov While UHPLC enhances the capabilities of liquid chromatography, its application for highly volatile compounds like this compound still faces the same fundamental limitations as HPLC regarding analyte volatility and ionization inefficiency in ESI-MS. Therefore, despite its advantages for a wide array of semi-volatile and non-volatile analytes, UHPLC is not a standard technique for the analysis of this compound in non-biological matrices.

Mass Spectrometric Detection and Quantification

Mass spectrometry is the definitive detection technique for the analysis of this compound, providing both high sensitivity and structural information that allows for unambiguous identification.

Single Quadrupole and Tandem Mass Spectrometry (MS/MS)

Single quadrupole mass spectrometry, when coupled with GC, is the workhorse for routine VOC analysis, as outlined in regulatory methods like U.S. EPA Method 8260. thermofisher.comingenieria-analitica.com The mass spectrometer ionizes the compounds eluting from the GC column (typically via electron ionization) and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a chemical fingerprint for identification. docbrown.info

Tandem mass spectrometry (MS/MS), often utilizing a triple quadrupole (QqQ) instrument, offers a higher degree of selectivity and sensitivity. youtube.com In this technique, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in a collision cell, and then a specific product ion is monitored in the third quadrupole. youtube.com This process, known as selected reaction monitoring (SRM), is highly specific and significantly reduces matrix interference, allowing for lower detection limits. mdpi.comwaters.com For this compound, a potential fragmentation pathway could involve the cleavage of the C-O bond, leading to characteristic fragment ions.

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS)

Quadrupole Time-of-Flight (QTOF) mass spectrometry is a hybrid technique that combines a quadrupole mass analyzer with a time-of-flight (TOF) mass analyzer. waters.combruker.com This configuration provides high-resolution and accurate mass measurements of both precursor and product ions. bruker.com The key advantage of QTOF-MS is its ability to determine the elemental composition of an unknown compound from its exact mass, which provides a very high degree of confidence in its identification. libretexts.org This is particularly valuable in non-targeted screening of complex environmental samples where unexpected contaminants may be present. While tandem quadrupole MS is ideal for targeted analysis of known compounds, QTOF-MS excels in both targeted and non-targeted analysis, making it a powerful tool for comprehensive sample characterization. waters.comresearchgate.net

Sample Preparation Techniques for Complex Non-Biological Matrices

Effective sample preparation is a critical prerequisite for the successful analysis of this compound, as it serves to isolate and concentrate the analyte from the sample matrix. mdpi.com The choice of technique depends on the specific matrix (e.g., water or soil) and the required detection limits.

For water samples , the most common methods are purge-and-trap (P&T) and headspace (HS) sampling. ingenieria-analitica.com

Purge-and-Trap (P&T): This is a highly sensitive technique, also known as dynamic headspace sampling. thermofisher.comthermofisher.com An inert gas is bubbled through the water sample, stripping the volatile this compound, which is then collected on an adsorbent trap. teledynelabs.com The trap is subsequently heated rapidly to desorb the analyte into the GC-MS system. clu-in.org This method pre-concentrates the analyte, enabling very low detection limits. thermofisher.com

Headspace (HS): In static headspace analysis, the water sample is placed in a sealed vial and heated, allowing volatile compounds to partition into the gas phase (headspace) above the sample. gcms.cz A portion of this headspace is then injected into the GC-MS. This technique is simpler and faster than P&T but generally less sensitive. gcms.cz

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a fused silica (B1680970) fiber coated with a stationary phase to extract analytes. mdpi.comresearchgate.net The fiber is exposed to the headspace above a water sample or directly immersed in it. researchgate.net Analytes partition onto the fiber, which is then transferred to the GC injector for thermal desorption. labrulez.com SPME integrates sampling, extraction, and concentration into a single step. nih.gov

For soil and solid matrices , specific protocols are needed to handle the more complex matrix.

Methanol (B129727) Extraction: Based on U.S. EPA Method 5035A, this approach is used for samples expected to have high concentrations of VOCs. wa.gov A soil sample is collected and immediately preserved in the field with methanol. gov.bc.catestmark.ca The methanol solubilizes and preserves the volatile compounds. testmark.ca In the laboratory, an aliquot of the methanol extract is injected into the GC-MS, often after dilution with water for P&T or headspace analysis. gov.bc.ca

Sodium Bisulfate Preservation: For low-concentration soil samples, field preservation involves placing the soil core into a vial containing an aqueous solution of sodium bisulfate. wa.govtestmark.ca This method inhibits biodegradation of the analytes. The entire vial is then analyzed in the lab using a closed-system purge-and-trap apparatus. wa.gov

Table 2: Common Sample Preparation Techniques for this compound Analysis

Technique Matrix Principle Advantages
Purge-and-Trap (P&T) Water, Soil/Solid Extracts Volatiles are purged from the sample with inert gas and concentrated on an adsorbent trap. teledynelabs.com High sensitivity, excellent for trace-level analysis. thermofisher.com
Headspace (HS) Sampling Water, Soil/Solid Extracts Volatiles partition from the sample into the gas phase in a sealed vial for analysis. gcms.cz Simple, rapid, high throughput. gcms.cz
Solid-Phase Microextraction (SPME) Water, Air A coated fiber adsorbs analytes from the sample or headspace, followed by thermal desorption in the GC injector. researchgate.net Solvent-free, integrates extraction and concentration. labrulez.com
Methanol Preservation Soil, Solids Sample is preserved in methanol to extract and stabilize VOCs for later analysis. gov.bc.catestmark.ca Effective for high-concentration samples, increases sample hold time. testmark.ca

Extraction Methods (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction)

The selection of an appropriate extraction method is critical for isolating this compound from a sample matrix and concentrating it prior to analysis. The choice depends on the analyte's volatility and polarity, as well as the matrix itself. For volatile compounds like this compound, Purge and Trap (P&T) is a predominant technique, while Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are also fundamental sample preparation methods. mdpi.comepa.gov

Purge and Trap (P&T)

For volatile organic compounds (VOCs) like this compound and other fuel oxygenates in aqueous samples, Purge and Trap (P&T) coupled with gas chromatography (GC) is the most common and effective technique for extraction and concentration. api.orgmdpi.com The P&T process involves bubbling an inert gas (purging) through a water sample. researchgate.net Volatile compounds move from the aqueous phase to the vapor phase and are then carried into a sorbent trap. researchgate.net After purging is complete, the trap is rapidly heated, desorbing the analytes into the gas chromatograph for analysis. clu-in.orgusgs.gov This technique is highly efficient for volatile and semi-volatile analytes and is a cornerstone of many standard environmental methods. clu-in.org

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction is a separation process that relies on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. vt.edumdpi.com The analyte partitions from the sample matrix into the organic solvent. vt.edu For semi-volatile organic compounds, solvents like dichloromethane (B109758) are often used due to their high extraction efficiency for a wide range of analytes. env.go.jp

The general procedure for LLE involves:

Mixing the aqueous sample with a specified volume of an immiscible organic solvent in a separatory funnel.

Shaking the funnel vigorously to facilitate the transfer of the analyte from the aqueous to the organic phase.

Allowing the two layers to separate.

Collecting the organic layer, which now contains the analyte. youtube.com

This process may be repeated multiple times to improve recovery. vt.edu However, LLE can be time-consuming and uses significant volumes of organic solvents. vt.edumdpi.com

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a sample preparation technique that uses a solid sorbent material, typically packed in a cartridge or disk, to isolate analytes from a liquid sample. sigmaaldrich.compjoes.com The principle is similar to liquid chromatography, involving partitioning between a liquid and a solid phase. pjoes.com SPE is more efficient than LLE, reduces solvent consumption, and can be automated. sigmaaldrich.com

A typical SPE procedure involves the following steps:

Conditioning: The sorbent is rinsed with a solvent to wet the packing material and activate it for sample retention. sigmaaldrich.com

Sample Loading: The sample is passed through the SPE cartridge or disk, and the analyte adsorbs to the sorbent.

Washing: The sorbent is washed with a specific solvent to remove interfering compounds while leaving the analyte of interest bound to the sorbent.

Elution: A different solvent (the elution solvent) is passed through the cartridge to desorb the analyte, which is then collected for analysis. epa.gov

The choice of sorbent is critical and depends on the chemical properties of the analyte. For ethers in aqueous solutions, reversed-phase sorbents are commonly employed.

Method Validation and Performance Characteristics

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. impactfactor.org It ensures the reliability and accuracy of analytical data. The key performance characteristics evaluated during method validation are defined by international guidelines such as the International Council for Harmonisation (ICH). gmpinsiders.comeuropa.eu These characteristics include specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit. impactfactor.orgajrconline.org

For the analysis of this compound and other fuel oxygenates by methods like Purge and Trap Gas Chromatography/Mass Spectrometry (P&T-GC/MS), validation demonstrates the method's performance in real-world matrices.

Accuracy and Precision

Accuracy refers to the closeness of a measured value to a true or accepted reference value, often expressed as a percent recovery of a spiked analyte. europa.eu Precision measures the degree of agreement among a series of individual measurements under the same conditions, typically expressed as the relative standard deviation (RSD). europa.eu

A study by the U.S. Geological Survey on ether gasoline oxygenates in water established bias and variability data over a 60-day period. The results for methyl tert-pentyl ether (TAME), an isomer of this compound, provide a strong indication of the performance expected for this class of compounds. usgs.gov

Table 1: Method Performance Data for TAME (an isomer of this compound) in Water Data derived from a 60-day study using P&T-GC/MS. usgs.gov

Performance Characteristic Value
Mean Recovery (Accuracy) 100% - 109%
Relative Standard Deviation (Precision) 6% - 8%

Studies on a broader range of fuel oxygenates show that recovery can vary with the sample matrix. For instance, the accuracy of a P&T-GC-MS/MS method demonstrated excellent recoveries in both surface and groundwater. mdpi.com

Table 2: Typical Recovery Ranges for Fuel Oxygenates in Different Water Matrices Data from P&T-GC-MS/MS analysis. mdpi.com

Matrix Recovery Range
Surface Water 80.2% - 114.2%
Groundwater 80.5% - 120.1%

Generally, methods for environmental analysis are considered sufficiently accurate with recoveries between 70% and 115% and relative standard deviations (RSDs) below 20%. nih.gov

Detection and Quantitation Limits

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified, under the stated experimental conditions. The Limit of Quantitation (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. impactfactor.org

For fuel oxygenates, P&T-GC/MS methods can achieve very low detection limits, often in the nanogram-per-liter (ng/L) range. The U.S. Geological Survey determined a long-term method detection level (LT-MDL) for TAME to be 32 ng/L. usgs.gov Another advanced method using P&T coupled with triple quadrupole mass spectrometry (QqQ-MS/MS) reported LOQs for a range of fuel oxygenates to be between 0.52 and 32 ng/L. mdpi.com

Table 3: Detection and Quantitation Limits for Fuel Oxygenates

Parameter Compound Value (ng/L) Reference
LT-MDL TAME 32 usgs.gov
LOQ Range Fuel Oxygenates 0.52 - 32 mdpi.com

Environmental Fate and Degradation Pathways of Ether Compounds Within Research Contexts

Stability under Varied Environmental Conditions (e.g., pH)

In aquatic environments, the stability of an organic compound is often determined by its susceptibility to hydrolysis at different pH values. The ether linkage (C-O-C) in aliphatic ethers such as 2-methoxypentane is known to be chemically stable and resistant to cleavage by water. alfa-chemistry.com

Hydrolysis of ethers typically requires extreme conditions, such as high temperatures and the presence of strong acids, which are not characteristic of typical environmental compartments like soil, surface water, or groundwater. Under ambient environmental pH conditions, ranging from acidic to neutral to basic, the ether bond in this compound is not expected to undergo hydrolysis at any significant rate. alfa-chemistry.comlibretexts.org Therefore, hydrolysis is not considered a relevant environmental degradation pathway for this compound. Its persistence in aquatic systems would be more dependent on other processes like microbial degradation or volatilization. nih.govfrtr.gov

Environmental ConditionStability of this compoundReasoning
Acidic pH (e.g., acid rain)StableThe ether linkage is resistant to hydrolysis under mild acidic conditions. alfa-chemistry.com
Neutral pH (e.g., surface water)StableThe C-O-C bond is chemically inert to water at neutral pH. libretexts.org
Basic pH (e.g., alkaline soils)StableEther bonds are not susceptible to base-catalyzed hydrolysis.

Identification and Analysis of Degradation Products

The atmospheric degradation of this compound initiated by OH radicals leads to the formation of a variety of oxygenated products. The specific products formed depend on the initial site of hydrogen abstraction and the subsequent reactions of the resulting alkyl radical.

The degradation mechanism proceeds as follows:

H-atom Abstraction : An OH radical abstracts a hydrogen atom, forming water and an alkyl radical (R•). As mentioned, abstraction is most likely at the C2 position. CH₃CH(OCH₃)CH₂CH₂CH₃ + •OH → CH₃C•(OCH₃)CH₂CH₂CH₃ + H₂O

Peroxy Radical Formation : The alkyl radical rapidly adds molecular oxygen (O₂) to form a peroxy radical (RO₂•). CH₃C•(OCH₃)CH₂CH₂CH₃ + O₂ → CH₃C(OO•)(OCH₃)CH₂CH₂CH₃

Alkoxy Radical Formation : In the presence of nitric oxide (NO), the peroxy radical is converted to an alkoxy radical (RO•). CH₃C(OO•)(OCH₃)CH₂CH₂CH₃ + NO → CH₃C(O•)(OCH₃)CH₂CH₂CH₃ + NO₂

Alkoxy Radical Decomposition : The alkoxy radical is unstable and can decompose via C-C bond cleavage or react with O₂.

For the alkoxy radical formed from this compound, two primary decomposition pathways are plausible:

Pathway A : Cleavage of the C1-C2 bond, yielding methyl acetate and a propyl radical. The propyl radical will be further oxidized in the atmosphere to propanal and other products.

Pathway B : Cleavage of the C2-C3 bond, yielding propanal and a methoxyethyl radical. The methoxyethyl radical will undergo further oxidation.

Abstraction of hydrogen from other positions on the pentane (B18724) chain or from the methoxy (B1213986) group will lead to different sets of degradation products, including various ketones, aldehydes, and esters.

In laboratory settings, the identification and analysis of such degradation products are typically performed using techniques like Fourier Transform Infrared Spectroscopy (FTIR) for identifying functional groups of gaseous products and Gas Chromatography-Mass Spectrometry (GC-MS) for the separation and identification of individual volatile compounds. sciencegate.app

Predicted Degradation ProductLikely Formation Pathway
Methyl acetate (CH₃COOCH₃)Decomposition of the C2-alkoxy radical (Pathway A).
Propanal (CH₃CH₂CHO)From the resulting propyl radical (Pathway A) or directly from decomposition of the C2-alkoxy radical (Pathway B).
2-PentanoneH-abstraction from the methoxy group, followed by subsequent reactions.
Formaldehyde (HCHO)Further degradation of smaller radical fragments. copernicus.org
Other smaller aldehydes and ketonesAlternative H-abstraction sites and subsequent radical decomposition reactions. copernicus.org

Q & A

Q. What are the common synthetic routes for 2-methoxypentane in academic research?

The Williamson ether synthesis is the most widely used method. For enantiomerically pure this compound, (R)-pentan-2-ol can be converted to its sodium alkoxide, which undergoes an SN2 reaction with methyl tosylate. This mechanism ensures inversion of configuration at the chiral center, yielding (S)-2-methoxypentane. Critical factors include using primary substrates to favor SN2 pathways and avoiding steric hindrance .

Q. How is this compound named according to IUPAC nomenclature?

The compound is named based on the longest carbon chain containing the ether oxygen. The methoxy group (-OCH₃) is assigned the lowest possible number, resulting in "this compound." Structural isomers like 3-methoxypentane differ in the position of the methoxy group, but current group contribution methods (GCMs) struggle to distinguish them due to identical functional group counts .

Q. What experimental methods are used to measure physical properties like density and boiling point of this compound?

Systematic optimization of force fields against experimental data is employed. For example, density measurements at 298.15 K (749.89 kg/m³) and boiling points (364.15 K) are validated using pure-liquid property databases. These datasets are critical for refining computational models .

Advanced Research Questions

Q. How does branching in ethers like this compound influence ignition quality parameters such as Research Octane Number (RON)?

Increased branching elevates RON due to reduced molecular compactness, which inhibits pre-ignition. For example, this compound (predicted RON: 95.53) has a higher RON than methyl pentyl ether (84.03) but lower than tert-amyl methyl ether (109.79). This trend is attributed to steric effects delaying autoignition .

Q. What challenges arise in distinguishing structural isomers of ethers using current group contribution methods (GCMs)?

GCMs like GCM-UOB 2.0 cannot differentiate isomers (e.g., this compound vs. 3-methoxypentane) because they share identical functional group counts. This limitation highlights the need for advanced descriptors (e.g., positional or reactivity parameters) to improve predictive accuracy .

Q. How can computational models be optimized to predict physical and thermochemical properties of this compound?

Machine learning regression models trained on ignition quality databases (e.g., cetane and octane numbers) can enhance predictions. However, gaps exist for symmetric long-chain ethers (C8+) and short-chain ethers (C4–), necessitating expanded experimental datasets to refine model generalizability .

Q. What analytical techniques are recommended for characterizing this compound and its isomers?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for distinguishing isomers via chemical shift differences. Gas chromatography-mass spectrometry (GC-MS) and infrared (IR) spectroscopy further validate purity and functional groups. For enantiomeric resolution, chiral column chromatography or polarimetry is required .

Q. How should researchers address contradictions in literature data on ether properties, such as ignition quality or thermochemical parameters?

Systematic reviews (e.g., Cochrane guidelines) recommend meta-analysis of aggregated datasets to resolve discrepancies. For example, conflicting RON predictions for this compound may stem from limited experimental data; thus, prioritizing high-purity synthesis and standardized testing protocols is essential .

Methodological Guidance

  • Data Presentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to avoid redundant data in tables and text. Include experimental details (e.g., NMR conditions, purity thresholds) in supplementary materials .
  • Ethical Reporting : Document synthesis hazards (e.g., toxic intermediates) and safety protocols (e.g., glove inspections, fume hood use) per OSHA/NIOSH standards .
  • Critical Analysis : Use statistical tools (e.g., error propagation, regression analysis) to validate property predictions and address outliers in datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.